molecular formula C10H22O3S B12695113 2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)- CAS No. 72187-26-9

2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)-

Cat. No.: B12695113
CAS No.: 72187-26-9
M. Wt: 222.35 g/mol
InChI Key: VRUJZAUWWWDUCV-LPEHRKFASA-N
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Description

2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol is an organic compound that contains sulfur and oxygen atoms within its molecular structure. This compound is part of a class of chemicals known as spiro compounds, which are characterized by their unique ring structures. The presence of sulfur and oxygen atoms in the rings imparts distinct chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol typically involves multi-step reactions that incorporate both sulfur and oxygen atoms into the molecular framework. One common method involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. For example, the use of 1,3-dioxane and 1,3-dithiane rings in the synthesis of spiro compounds has been reported . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of sulfur and oxygen atoms in the molecule allows for diverse reactivity patterns.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the compound, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, potentially converting sulfoxides or sulfones back to the corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms, with reagents such as alkyl halides or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce sulfides. Substitution reactions can result in the formation of various alkylated or functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol involves its interaction with specific molecular targets and pathways. The sulfur and oxygen atoms in the compound can form reactive intermediates that interact with biological molecules, leading to various effects. For example, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by forming covalent bonds with target proteins .

Comparison with Similar Compounds

2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol can be compared with other similar compounds that contain sulfur and oxygen atoms in their structures:

The uniqueness of 2-Thia-5,8-dioxa-4,7-dimethylundecan-10-ol lies in its specific combination of sulfur and oxygen atoms within a spiro ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

72187-26-9

Molecular Formula

C10H22O3S

Molecular Weight

222.35 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-ol

InChI

InChI=1S/C10H22O3S/c1-8(11)5-12-9(2)6-13-10(3)7-14-4/h8-11H,5-7H2,1-4H3/t8-,9-,10+/m0/s1

InChI Key

VRUJZAUWWWDUCV-LPEHRKFASA-N

Isomeric SMILES

C[C@@H](CO[C@@H](C)CO[C@H](C)CSC)O

Canonical SMILES

CC(COC(C)COC(C)CSC)O

Origin of Product

United States

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